molecular formula C11H24N2 B6362603 1-Hexyl-2-methylpiperazine CAS No. 1240572-39-7

1-Hexyl-2-methylpiperazine

Cat. No.: B6362603
CAS No.: 1240572-39-7
M. Wt: 184.32 g/mol
InChI Key: NVGSMSKYZMJSGH-UHFFFAOYSA-N
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Description

1-Hexyl-2-methylpiperazine is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

According to the safety data sheet, 1-Hexyl-2-methylpiperazine is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Future Directions

1-Hexyl-2-methylpiperazine has been studied intensively for its potential use in various fields of research and industry. Recent research has focused on the synthesis of chiral hybrid organic–inorganic metal halides (HOMHs) based on S-/R-2-methylpiperazine chiral amines . These HOMHs demonstrate a strong second harmonic generation response with a large laser damage threshold, showing promising applications in nonlinear optics (NLO) photonic devices .

Chemical Reactions Analysis

1-Hexyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Comparison with Similar Compounds

1-Hexyl-2-methylpiperazine can be compared with other piperazine derivatives such as:

This compound stands out due to its unique hexyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-hexyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-4-5-6-8-13-9-7-12-10-11(13)2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGSMSKYZMJSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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